![molecular formula C17H20FN3O4 B038375 1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester CAS No. 121998-11-6](/img/structure/B38375.png)
1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound belongs to the class of naphthyridine carboxylic acid derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is not fully understood. However, studies have suggested that the compound may work by inhibiting the growth of bacterial and fungal cells by interfering with the synthesis of their cell walls. It may also work by inhibiting the activity of enzymes that are involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has minimal toxicity and does not cause any significant changes in the biochemical and physiological parameters of the body. However, further studies are required to fully understand the safety profile of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester in lab experiments include its high potency and specificity towards bacterial and fungal cells. However, the limitations of using this compound include its high cost of synthesis and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester. These include:
1. Further studies to understand the exact mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of the potential use of this compound in the treatment of other diseases.
4. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Studies to evaluate the safety and efficacy of this compound in animal models and human trials.
Conclusion:
1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a promising chemical compound that has shown potential therapeutic applications in various diseases. Further research is required to fully understand the mechanism of action, safety profile, and potential use of this compound in the treatment of diseases.
Synthesemethoden
The synthesis of 1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester involves several steps. The initial step involves the reaction of 6-fluoro-3-nitropyridine-2-carboxylic acid with ethyl chloroformate to form ethyl 6-fluoro-3-nitropyridine-2-carboxylate. This is followed by the reaction of ethyl 6-fluoro-3-nitropyridine-2-carboxylate with morpholine and sodium hydride to form 1-ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antibacterial, antifungal, and antitumor properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
121998-11-6 |
---|---|
Produktname |
1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester |
Molekularformel |
C17H20FN3O4 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H20FN3O4/c1-3-20-10-12(17(23)25-4-2)14(22)11-9-13(18)16(19-15(11)20)21-5-7-24-8-6-21/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
XLPVGVBNZPMHIQ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCOCC3)F)C(=O)OCC |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCOCC3)F)C(=O)OCC |
Synonyme |
1-ETHYL-6-FLUORO-7-MORPHOLIN-4-YL-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.